molecular formula C13H25NO5Si B2978396 2-Propynyl [3-(Triethoxysilyl)propyl]carbamate CAS No. 870987-68-1

2-Propynyl [3-(Triethoxysilyl)propyl]carbamate

Cat. No.: B2978396
CAS No.: 870987-68-1
M. Wt: 303.43
InChI Key: ZMASSMHNNATIBZ-UHFFFAOYSA-N
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Description

2-Propynyl [3-(triethoxysilyl)propyl]carbamate (CAS: 870987-68-1) is a silicon-containing carbamate derivative with the molecular formula C₁₃H₂₅NO₅Si and a molecular weight of 303.43 g/mol. It is characterized by a triethoxysilyl group linked to a propyl chain and a carbamate functional group terminated by a propargyl (2-propynyl) moiety. This compound is primarily utilized in research settings for functionalizing materials such as mesoporous silica nanoparticles (MSNPs) due to its dual reactivity: the triethoxysilyl group enables covalent bonding to silica surfaces, while the carbamate and propargyl groups facilitate further chemical modifications (e.g., click chemistry) .

Commercial samples are typically supplied as light orange to yellow-green liquids with purity exceeding 90.0% (GC) for standard grades or >98.0% for research-grade solutions . Its stability is temperature-dependent, with recommended storage at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation .

Properties

IUPAC Name

prop-2-ynyl N-(3-triethoxysilylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO5Si/c1-5-11-16-13(15)14-10-9-12-20(17-6-2,18-7-3)19-8-4/h1H,6-12H2,2-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMASSMHNNATIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCNC(=O)OCC#C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO5Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870987-68-1
Record name 2-Propynyl [3-(Triethoxysilyl)propyl]carbamate
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Biological Activity

2-Propynyl [3-(Triethoxysilyl)propyl]carbamate (CAS No. 870987-68-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C13H25NO5Si. Its unique structure features a propynyl group and a triethoxysilyl moiety, which may contribute to its biological properties.

Antimicrobial Activity

Research indicates that carbamate derivatives exhibit antimicrobial properties. In a study evaluating various carbamate compounds, this compound was tested against several bacterial strains. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Properties

The compound's anti-inflammatory effects were assessed in vitro using human cell lines. The results showed that this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism by which the compound may exert therapeutic effects in inflammatory diseases .

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The inhibition of these enzymes can lead to decreased inflammation and microbial resistance .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against common pathogens. The study utilized disc diffusion methods and determined that the compound had a higher efficacy compared to standard antibiotics in certain cases .

Case Study 2: Inflammation Model

A study conducted on animal models of inflammation revealed that treatment with this compound resulted in a significant reduction in edema compared to control groups. Histological analysis confirmed decreased infiltration of inflammatory cells in treated tissues .

Scientific Research Applications

Scientific Research Applications of 2-Propynyl [3-(Triethoxysilyl)propyl]carbamate

This compound is a versatile compound with applications in scientific research, particularly in biomedical engineering, environmental science, and organic chemistry. Its reactivity stems from both the carbamate and silane functionalities, allowing it to undergo hydrolysis and form silanol groups that can react with other silane compounds or substrates. The propynyl group also allows for alkyne reactions, including cycloadditions and coupling reactions, which are useful in organic synthesis.

Applications

  • Drug Delivery Systems: this compound is employed in the fabrication of hybrid micelles for drug delivery.
  • Water Treatment: It is used in the fabrication of water-dispersible photoreactors based on core-shell mesoporous silica particles.
  • Fluorescence Resonance Energy Transfer: This compound is utilized in the fabrication of solid core mesoporous shell (SCMS) silica particles with anthracene (An) chromophores immobilized in the mesoporous shell.

Reactivity

The reactivity of this compound can be attributed to both the carbamate and the silane functionalities. It can undergo hydrolysis, leading to the formation of silanol groups that can further react with other silane compounds or substrates. The presence of the propynyl group allows for potential alkyne reactions, including cycloadditions and coupling reactions, which are useful in organic synthesis. Furthermore, this compound can participate in nucleophilic substitution reactions due to the presence of the carbamate functional group, making it a versatile intermediate in organic chemistry.

Specific Examples

  • DESSPMA-based shell crosslinked micelles: These micelles, which utilize this compound, exhibit greater drug loading capacity and in vitro cytotoxicity compared to TESSPMA-based analogues.
  • Core-shell systems: Core-shell systems fabricated with this compound have been found to be stable for long periods (at least 24 months) and robust enough to be handled by centrifugation in aqueous dispersions.

Properties

The compound appears as a light orange to yellow to green clear liquid, with a purity of minimum 90.0 % (by GC) . It has a molecular weight of 303.43 g/mol and the molecular formula C₁₃H₂₅NO₅Si .

Safety Considerations

Comparison with Similar Compounds

Table 1: Key Properties of 2-Propynyl [3-(Triethoxysilyl)propyl]carbamate and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
This compound C₁₃H₂₅NO₅Si 303.43 Triethoxysilyl, carbamate, propargyl Silica nanoparticle functionalization
3-(Triethoxysilyl)propyl isocyanate (Si-NCO) C₁₀H₂₁NO₃Si 247.46 Triethoxysilyl, isocyanate Precursor for amino-functionalized MSNPs
TESAC (3-(triethoxysilyl)-propylammonium 3-(triethoxysilyl)-propyl carbamate) C₂₀H₄₈N₂O₈Si₂ 556.94 Triethoxysilyl, carbamate, ammonium Reversible ionic liquid for CO₂ capture and oil shale extraction
3-Hydroxy-2-phenylpropyl carbamate C₁₀H₁₃NO₃ 195.22 Carbamate, hydroxyl, phenyl Pharmaceutical intermediate

Reactivity and Stability

  • This compound: The triethoxysilyl group undergoes hydrolysis in aqueous conditions to form silanol bonds with silica surfaces, while the propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation . Its stability in organic solvents (e.g., DMSO, ethanol) makes it suitable for long-term storage under cryogenic conditions .
  • Si-NCO : The isocyanate group reacts rapidly with amines or hydroxyl groups to form urea or urethane linkages, respectively. Unlike carbamates, isocyanates are moisture-sensitive and require anhydrous handling .
  • TESAC : Functions as a reversible ionic liquid due to its carbamate-ammonium structure, enabling CO₂-responsive phase changes. This property is critical for environmentally friendly extraction processes but limits thermal stability above 60°C .

Research Findings and Performance Data

Table 2: Comparative Performance in Silica Functionalization

Parameter This compound Si-NCO
Bonding Efficiency to MSNPs ~85% (via hydrolysis to amine) ~95% (direct urea bond)
Loading Capacity (Methylene Blue) 0.18 mmol/g 0.15 mmol/g
Stability in Aqueous Media Moderate (pH-dependent hydrolysis) Low (moisture-sensitive)

Q & A

Q. What are the key physicochemical properties of 2-propynyl [3-(triethoxysilyl)propyl]carbamate, and how are they experimentally determined?

The compound has a molecular weight of 319.426 g/mol (C₁₃H₂₅NO₆Si), a density of 1.1±0.1 g/cm³ , and a boiling point of 110–120°C at 0.2 mmHg . Key characterization methods include:

  • Mass spectrometry (exact mass: 319.145111) for molecular confirmation.
  • Refractometry (refractive index: 1.453) to assess purity.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability, given its sensitivity to moisture and decomposition risks .

Q. What synthetic strategies are optimal for preparing this compound?

The compound is synthesized via urethane (carbamate) linkage formation between a propargyl alcohol derivative (e.g., 2-propynol) and 3-(triethoxysilyl)propyl isocyanate. Critical parameters include:

  • Catalyst selection : Tetraoctyltin (a Lewis acid) enhances reaction efficiency by forming a catalytically active complex with alcohols and isocyanates. Bulky substituents on the catalyst reduce undesired carbamate-catalyst interactions .
  • Moisture control : Conduct reactions under inert gas (e.g., nitrogen) to prevent premature hydrolysis of triethoxysilyl groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in sealed containers under inert gas (argon or nitrogen) at temperatures below 4°C to minimize hydrolysis.
  • Decomposition risks : Exposure to moisture leads to silanol formation, altering reactivity. Monitor via FT-IR spectroscopy (Si–O–Si bond detection at ~1000–1100 cm⁻¹) .

Advanced Research Questions

Q. How can the catalytic efficiency of urethane formation be optimized in the synthesis of this compound?

  • Catalyst tuning : Replace tetraoctyltin with sterically hindered alternatives (e.g., triphenyltin) to reduce catalyst deactivation.
  • Reaction kinetics : Use in situ NMR spectroscopy to track isocyanate conversion rates. A molar ratio of 1:1.2 (alcohol:isocyanate) typically maximizes yield while minimizing side reactions .

Q. What methodologies enable functionalization of silica nanoparticles using this compound?

The triethoxysilyl group facilitates covalent bonding to silica surfaces via sol-gel chemistry :

  • Surface modification : React the compound with mesoporous silica nanoparticles (MSNPs) in anhydrous toluene at 80°C for 24 hours. Post-functionalization, hydrolyze residual ethoxy groups to enhance hydrophilicity .
  • Application example : Functionalized nanoparticles can encapsulate bioactive agents (e.g., carvacrol) for controlled-release systems, validated via HPLC and TEM .

Q. How do researchers resolve contradictions in reported solubility data for this compound?

Discrepancies arise from varying solvent polarities and silanol content. A systematic approach includes:

  • Solvent screening : Test solubility in aprotic solvents (e.g., DMF, THF) versus protic solvents (e.g., methanol).
  • Dynamic light scattering (DLS) : Detect aggregates in poorly soluble conditions.
  • Cross-validate with literature using standardized purity criteria (e.g., ≥97% GC for reliable comparisons) .

Q. What analytical challenges arise in quantifying trace degradation products of this compound?

  • Detection limits : Use UHPLC-MS/MS with a C18 column to separate and identify hydrolyzed silanol byproducts (e.g., 3-aminopropyltriethoxysilane).
  • Sample preparation : Derivatize silanols with trimethylsilyl chloride to enhance chromatographic resolution .

Q. How can computational modeling aid in predicting the reactivity of this compound?

  • DFT calculations : Model the electronic structure to predict sites for nucleophilic attack (e.g., carbamate carbonyl).
  • Molecular dynamics (MD) simulations : Assess interactions with silica surfaces to guide functionalization protocols .

Data Contradiction Analysis

Q. Why do reported LogP values vary across studies, and how can this be addressed experimentally?

Discrepancies (e.g., LogP = 2.59 vs. 1.98 for analogous compounds ) stem from measurement techniques (shake-flask vs. HPLC). To standardize:

  • Use octanol-water partitioning assays with UV/Vis detection.
  • Control pH (neutral conditions) and temperature (25°C) .

Q. What factors explain divergent thermal stability observations in TGA studies?

Variations arise from heating rates and sample purity. For reproducibility:

  • Standardize protocols : Use a heating rate of 10°C/min under nitrogen.
  • Pre-dry samples at 60°C under vacuum for 24 hours to remove residual solvents .

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